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Compound of Interest |

3{(4-
Compound Name: Formylphenoxy)methyllbenzonitril

e
CAS No.: 229309-18-6
Cat. No.: B1318637

Executive Summary & Compound Profile

3-[(4-Formylphenoxy)methyl]benzonitrile serves as the penultimate scaffold in the
convergent synthesis of benzoxaborole therapeutics. Its solubility profile is the governing factor
in reaction yield, impurity rejection (specifically the para-isomer and over-alkylated byproducts),
and solid-state form control during isolation.

This guide moves beyond static data points to establish a dynamic solubility framework. It
details the physicochemical drivers of dissolution, provides a self-validating protocol for
generating precise solubility curves, and translates thermodynamic models into actionable
crystallization strategies.

Physicochemical Identity
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Property Detail

CAS Number 101147-97-9
Molecular Formula C15H11:NO2
Molecular Weight 237.26 g/mol

Ether linkage (flexible), Nitrile (dipolar, H-bond
Structural Features acceptor), Aldehyde (reactive, dipolar), Bi-aryl

core (hydrophobic stacking).

N Lipophilic Organic Solid (Low aqueous solubility,
Solubility Class ) o )
high solubility in polar aprotic solvents).

The Solubility Landscape: Solvent Interactions

The dissolution of 3-[(4-Formylphenoxy)methyl]benzonitrile is driven by dipole-dipole
interactions and

stacking disruption. The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses
two Hydrogen Bond Acceptors (HBA) (nitrile N and aldehyde O).

Solvent Class Compatibility Table

Data derived from structural analysis and process patents for aryl-ether synthesis.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1318637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Solvent Class

Representative
Solvents

Solubility Behavior

Mechanistic Insight

Polar Aprotic

DMSO, DMF, DMAc

Very High (>150
mg/mL)

Strong dipole
interactions with
nitrile/aldehyde;
disrupts crystal lattice

energy effectively.

Polar Aprotic (Volatile)

Acetone, Ethyl
Acetate, THF

High (Temp.
Dependent)

Ideal for process
handling.[1] THF
coordinates well with
the ether oxygen.
Ethyl Acetate allows
for thermal

crystallization.

Polar Protic

Methanol, Ethanol,
IPA

Moderate to Low

Solubility decreases
with alkyl chain length.
High temperature
dependence makes
these ideal
crystallization

solvents.

Aromatic

Toluene, Xylene

Moderate

Solubilization via

interaction matching.
Often used to drive
azeotropic drying

during synthesis.

Non-Polar

Hexane, Heptane

Insoluble (<1 mg/mL)

Lack of polar
interaction capability.
Used exclusively as
anti-solvents to force

precipitation.
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Hydrophobic bi-aryl
Aqueous Water, Buffers Insoluble )
skeleton dominates.

Experimental Protocol: Automated Solubility
Determination

To generate precise mole-fraction solubility data (

) for process modeling, a Laser Monitoring Dynamic Method is superior to static gravimetric
analysis due to speed and reproducibility.

Protocol: Laser-Assisted Polythermal Method

Objective: Determine the saturation temperature (

) for known mass fractions.

Preparation: Weigh precise mass (

) of 3-[(4-Formylphenoxy)methyl]benzonitrile into a jacketed glass vessel.

¢ Solvent Addition: Add known mass (

) of solvent.

o Heating Phase: Heat mixture at 2 K/min with stirring (400 rpm) until dissolution is detected by
maximum laser transmission (transmissivity

100%). Record

e Cooling Phase: Cool at 2 K/min until nucleation is detected by a drop in transmission.
Record

o Equilibrium Calculation: The solubility
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at temperature
is calculated as:
(Where

are molecular weights of solute and solvent).

Workflow Diagram (Graphviz)
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Caption: Workflow for dynamic solubility determination using laser transmissivity to identify
saturation points.

Thermodynamic Modeling

Once experimental data is gathered, it must be modeled to predict solubility at unmeasured
temperatures. The Modified Apelblat Equation is the industry standard for this class of rigid
organic molecules.

The Modified Apelblat Model

 : Mole fraction solubility.
e : Absolute temperature (Kelvin).[2]
e : Empirical parameters derived from regression analysis.

o Interpretation: Parameter

is related to the enthalpy of solution. A negative

indicates an endothermic process (solubility increases with
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), which is standard for this compound.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

), entropy (

), and Gibbs energy (
) are derived:
» Positive
: Endothermic dissolution (Requires heat).
» Positive

: Entropy-driven process (Disorder increases upon dissolving).

Process Application: Crystallization Strategy

The primary application of solubility data for 3-[(4-Formylphenoxy)methyl]benzonitrile is in
its purification during Crisaborole synthesis. The goal is to maximize yield while rejecting
impurities.

Recommended Crystallization System: Ethanol/Water
(Anti-solvent)

e Primary Solvent: Ethanol (High solubility at boiling point, moderate at RT).

» Anti-Solvent: Water (Induces supersaturation).

Crystallization Logic

¢ Dissolution: Dissolve crude intermediate in Ethanol at

(near saturation).

o Polishing Filtration: Remove insoluble inorganic salts while hot.
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e Cooling: Ramp down to

» Anti-solvent Addition: Slowly add Water to reduce solvent power, forcing the hydrophobic
product out while keeping polar impurities in solution.

e Isolation: Filter at

Process Control Diagram (Graphviz)
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Caption: Anti-solvent crystallization workflow designed to maximize purity of the Crisaborole
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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